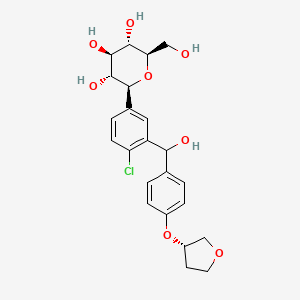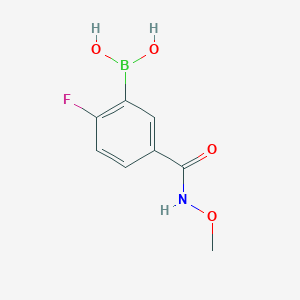
(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
“(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H9BFNO4 . It appears as a white to off-white powder or crystals . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular weight of this compound is 212.97 . Its InChI code is 1S/C8H9BFNO4/c1-15-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 361.0±52.0 °C at 760 mmHg, and a flash point of 172.1±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
Fluorescence Quenching Studies
Boronic acid derivatives, including those with fluorine and methoxy groups, have been extensively studied for their fluorescence quenching properties. The interaction of these compounds with aniline in alcohols showcases negative deviations from the Stern-Volmer equation, suggesting the existence of different conformers and the significant role of intermolecular and intramolecular hydrogen bonding. This property is critical in the development of fluorescent sensors and in studying solvent dynamics (H. S. Geethanjali et al., 2015; P. Bhavya et al., 2016).
Sugar Sensing Applications
The binding interaction between boronic acid derivatives and various sugars highlights the potential of these compounds in developing sensors for detecting sugars in aqueous media. The specific interactions and the effects of structural changes in sugars on binding affinity have profound implications for designing more selective and sensitive sugar sensors, which are crucial in medical diagnostics and food quality monitoring (P. Bhavya et al., 2016).
Organic Synthesis and Catalysis
Boronic acids play a pivotal role in organic synthesis, particularly in Suzuki coupling reactions. The synthesis and evaluation of novel bifunctional boronic acid catalysts for amide formation between carboxylic acids and amines demonstrate the versatility of boronic acids in facilitating chemical reactions under ambient conditions. This research contributes to the development of greener, more efficient synthetic pathways in pharmaceutical manufacturing and material science (K. Arnold et al., 2008).
Optical Modulation and Carbon Nanotube Interaction
The study of phenyl boronic acids grafted onto carbon nanotubes for saccharide recognition unveils a clear link between molecular structure and photoluminescence quantum yield. This research opens new avenues for developing sophisticated nanomaterials for biosensing applications, offering potential advancements in medical diagnostics and environmental monitoring (B. Mu et al., 2012).
Advanced Affinity Transducers
Boronate-substituted polyanilines, derived from boronic acid compounds, highlight the potential for creating advanced affinity transducers. These materials, synthesized under specific conditions to retain high conductivity, could revolutionize the field of reagentless affinity sensors by providing a novel mechanism for detecting polyols, including saccharides and hydroxy acids, without the need for additional reagents. This technology could significantly impact medical diagnostics, particularly in glucose sensing for diabetes management (V. N. Nikitina et al., 2015).
Safety And Hazards
This compound may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
[2-fluoro-5-(methoxycarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO4/c1-15-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICVNGATAFRLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NOC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660206 | |
| Record name | [2-Fluoro-5-(methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid | |
CAS RN |
874289-58-4 | |
| Record name | [2-Fluoro-5-(methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(methoxycarbamoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



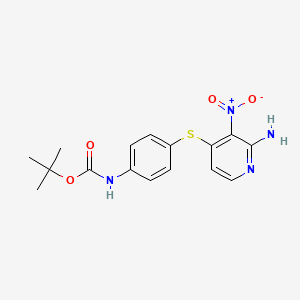
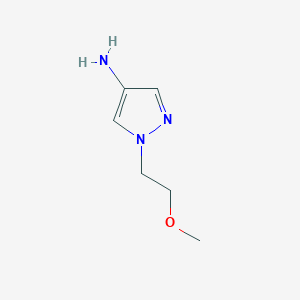
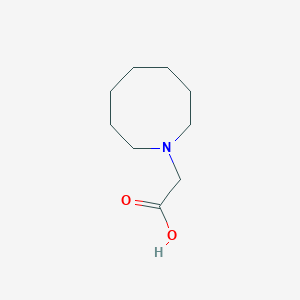
![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)
![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)
![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)
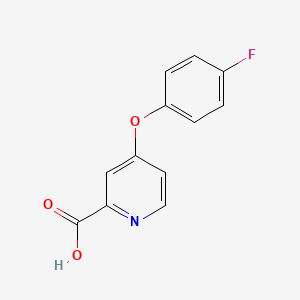
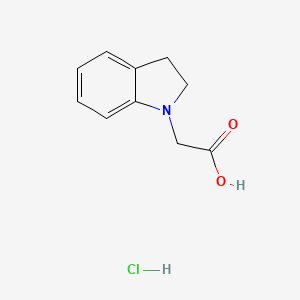
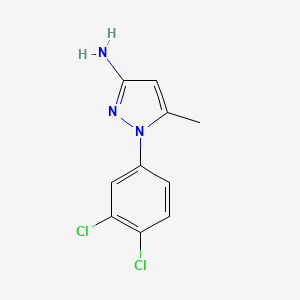
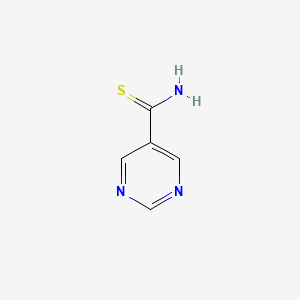
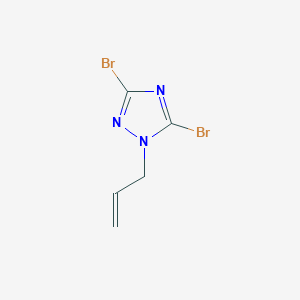
![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)
![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)
